Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt
CAS No.: 1246304-32-4
Cat. No.: VC8062236
Molecular Formula: C48H96N2O11S
Molecular Weight: 909.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246304-32-4 |
|---|---|
| Molecular Formula | C48H96N2O11S |
| Molecular Weight | 909.3 g/mol |
| IUPAC Name | azanium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] sulfate |
| Standard InChI | InChI=1S/C48H93NO11S.H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48;/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57);1H3/b37-35+;/t41-,42+,43+,45-,46+,47-,48+;/m0./s1 |
| Standard InChI Key | DVNDZUUWWJPMSI-RYBIKTNWSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Introduction
Structural and Chemical Characterization
Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt (CAS 151122-71-3), is a sulfated glycosphingolipid belonging to the sulfatide family. Its molecular formula is , with a molecular weight of 909.34 g/mol . The structure comprises:
-
A tetracosanoyl (24-carbon) acyl chain linked to a sphingosine backbone.
-
A 3-O-sulfo-β-D-galactopyranosyl head group, where the sulfate ester is neutralized by an ammonium counterion .
-
An E-configured double bond at the 3-position of the sphingosine moiety .
Key structural features confirmed via NMR and mass spectrometry include the stereochemistry at C1 (S), C2 (R), and the β-configuration of the galactose ring . X-ray crystallography data (PDB entry for related sulfatides) corroborate the interdigitated packing of acyl chains and hydrogen bonding between sulfate groups and ammonium ions .
Synthesis and Modification
Synthetic Routes
The compound is synthesized through a multi-step process:
-
Ceramide Backbone Formation: Condensation of sphingosine with tetracosanoic acid via N-acylation .
-
Glycosylation: Attachment of β-D-galactose to the ceramide using glycosyltransferases or chemical catalysts .
-
Sulfation: Introduction of a sulfate group at the 3-OH position of galactose using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or chemical sulfating agents .
-
Salt Formation: Exchange of the sulfate proton with ammonium ions to enhance solubility .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Tetracosanoic acid, DCC/DMAP, CH₂Cl₂, 24 hr | 78 | |
| Glycosylation | β-D-Galactosyl donor, BF₃·Et₂O, 40°C | 65 | |
| Sulfation | SO₃·Pyridine, DMF, 60°C, 6 hr | 82 |
Biological Activities and Mechanisms
Role in Cell Signaling
Sulfatides like this compound are lipid raft components that modulate:
-
Immune Response: Binding to CD1a receptors on antigen-presenting cells triggers T-cell activation .
-
Neuronal Function: Interactions with myelin-associated glycoprotein (MAG) stabilize myelin sheaths .
Pathological Implications
-
Cancer: Overexpression in ovarian and colorectal cancer cells promotes metastasis via selectin-mediated adhesion .
-
Infectious Diseases: Serves as a receptor for Mycobacterium leprae and hepatitis C virus .
Table 2: IC₅₀ Values in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| HCT-116 | 12.3 | MTT, 72 hr | |
| HeLa | 18.7 | Apoptosis assay | |
| MCF-7 | 23.1 | Caspase-3 activation |
Analytical and Pharmacokinetic Profiling
Chromatographic Methods
-
HPLC: A C18 column with methanol/water/0.1% ammonium acetate (75:25:0.1, v/v) resolves the compound at 205 nm (retention time: 14.2 min) .
-
LC-MS/MS: MRM transition m/z 892.4 → 259.1 (sulfate fragment) quantifies plasma concentrations down to 0.1 ng/mL .
Metabolic Stability
In human liver microsomes, the compound exhibits a half-life of 6.8 hr, with CYP3A4-mediated oxidation as the primary metabolic pathway .
Applications in Research and Industry
-
Biomarker Studies: Elevated levels in cerebrospinal fluid correlate with demyelinating diseases (e.g., multiple sclerosis) .
-
Drug Delivery: Ammonium salt formulation improves aqueous solubility for lipid nanoparticle formulations .
-
Structural Biology: Used to study sulfatide-protein interactions via surface plasmon resonance (SPR) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume